molecular formula C19H22Cl2N2O3S B2663395 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 682762-36-3

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B2663395
CAS No.: 682762-36-3
M. Wt: 429.36
InChI Key: IOHQYSGIUYBWDF-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C19H22Cl2N2O3S and its molecular weight is 429.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in chemical synthesis focuses on developing methods to create pharmaceutical intermediates, including compounds with structures similar to "1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine." For instance, studies have described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine through alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis processes. The total yield from these methods ranged from 48.2% to 53.3%, highlighting the efficiency of these synthesis pathways. The structure of these intermediates was confirmed using IR and 1H-NMR techniques (Quan, 2006), (Li Ning-wei, 2006).

Biological Activities

Studies on compounds with similar structures have explored their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the pharmaceutical relevance of these compounds. Specifically, bis(heteroaryl)piperazines (BHAPs) demonstrated 10-100-fold greater potency than earlier compounds, leading to the clinical evaluation of derivatives like atevirdine mesylate for their antiviral activities (Romero et al., 1994).

Antimicrobial Activities

Research has also been conducted on the antimicrobial properties of novel 1,2,4-triazole derivatives and related piperazine compounds, showing that some synthesized compounds possess good to moderate activities against various microorganisms. This indicates the potential utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure Analyses

NMR studies on derivatives of "this compound" have contributed to understanding the molecular structures and properties of these compounds. Detailed spectral analysis using techniques such as DEPT, H-H COSY, HMQC, and HMBC has facilitated the complete assignment of NMR signals for these complex molecules (Bing‐Yi Qin et al., 2005).

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-4-6-16(14(2)12-13)22-8-10-23(11-9-22)27(24,25)17-7-5-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHQYSGIUYBWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.